molecular formula C21H18N4O2 B2414554 N-((2-methyl-1H-indol-3-yl)(pyridin-2-yl)methyl)-3-nitroaniline CAS No. 457650-96-3

N-((2-methyl-1H-indol-3-yl)(pyridin-2-yl)methyl)-3-nitroaniline

Cat. No.: B2414554
CAS No.: 457650-96-3
M. Wt: 358.401
InChI Key: NNZAPAVDZSLJHE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-((2-methyl-1H-indol-3-yl)(pyridin-2-yl)methyl)-3-nitroaniline is a complex organic compound that features a unique combination of indole, pyridine, and nitroaniline moieties. This compound is of significant interest in the field of medicinal chemistry due to its potential biological activities and applications in drug development.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-((2-methyl-1H-indol-3-yl)(pyridin-2-yl)methyl)-3-nitroaniline typically involves multi-step organic reactions. One common method includes the condensation of 2-methylindole with pyridine-2-carbaldehyde to form an intermediate, which is then reacted with 3-nitroaniline under specific conditions to yield the final product. The reaction conditions often involve the use of catalysts, solvents, and controlled temperatures to ensure high yield and purity .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency, cost-effectiveness, and safety. Industrial methods may include continuous flow reactors and automated systems to handle large volumes of reactants and products .

Chemical Reactions Analysis

Types of Reactions

N-((2-methyl-1H-indol-3-yl)(pyridin-2-yl)methyl)-3-nitroaniline undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include reducing agents like hydrogen gas with a palladium catalyst for reduction reactions, and oxidizing agents like potassium permanganate for oxidation reactions. Solvents such as ethanol, methanol, and dichloromethane are frequently used to dissolve the reactants and facilitate the reactions .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group can yield N-((2-methyl-1H-indol-3-yl)(pyridin-2-yl)methyl)-3-aminoaniline, which may have different biological properties compared to the parent compound .

Scientific Research Applications

N-((2-methyl-1H-indol-3-yl)(pyridin-2-yl)methyl)-3-nitroaniline has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential antimicrobial and anticancer activities.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and as a precursor for dyes and pigments.

Mechanism of Action

The mechanism of action of N-((2-methyl-1H-indol-3-yl)(pyridin-2-yl)methyl)-3-nitroaniline involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to its biological effects. For example, it may interfere with bacterial cell division by targeting key proteins involved in the process.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other indole and pyridine derivatives, such as:

  • 2-methyl-1H-indole-3-carbaldehyde
  • Pyridine-2-carbaldehyde
  • 3-nitroaniline derivatives

Uniqueness

N-((2-methyl-1H-indol-3-yl)(pyridin-2-yl)methyl)-3-nitroaniline is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties

Properties

IUPAC Name

N-[(2-methyl-1H-indol-3-yl)-pyridin-2-ylmethyl]-3-nitroaniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H18N4O2/c1-14-20(17-9-2-3-10-18(17)23-14)21(19-11-4-5-12-22-19)24-15-7-6-8-16(13-15)25(26)27/h2-13,21,23-24H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NNZAPAVDZSLJHE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C2=CC=CC=C2N1)C(C3=CC=CC=N3)NC4=CC(=CC=C4)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H18N4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

358.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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